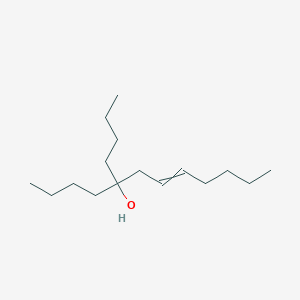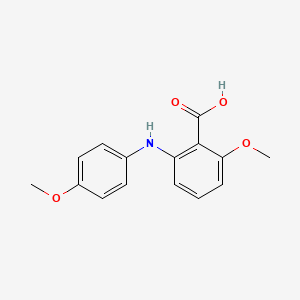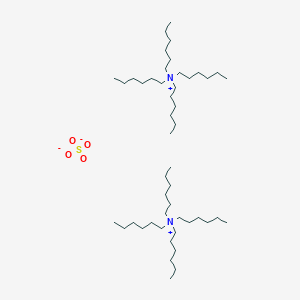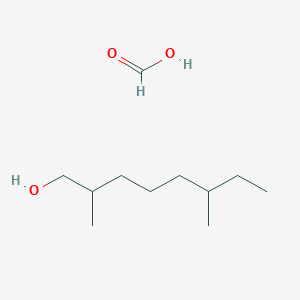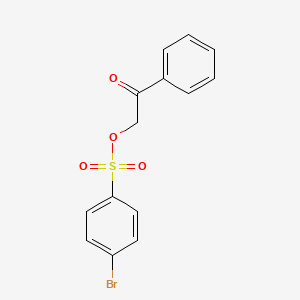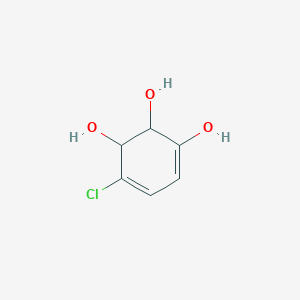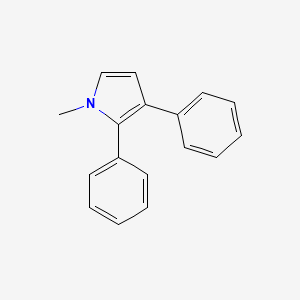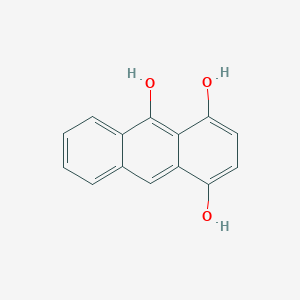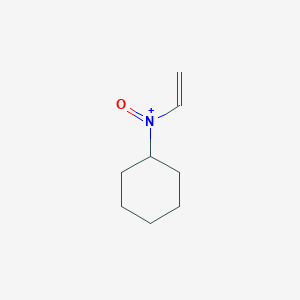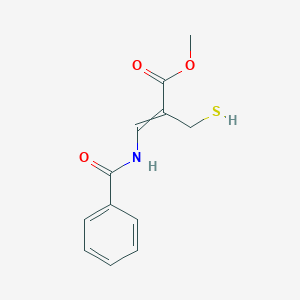![molecular formula C10H13NS B14297300 1-[(Methylsulfanyl)methyl]-2,3-dihydro-1H-indole CAS No. 114462-73-6](/img/structure/B14297300.png)
1-[(Methylsulfanyl)methyl]-2,3-dihydro-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(Methylsulfanyl)methyl]-2,3-dihydro-1H-indole is a heterocyclic organic compound that features an indole core with a methylsulfanyl group attached to the methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-[(Methylsulfanyl)methyl]-2,3-dihydro-1H-indole can be synthesized through several methods. One common approach involves the alkylation of indole derivatives with methylsulfanyl reagents. For instance, the reaction of indole with methylsulfanyl chloride in the presence of a base such as sodium hydride can yield the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale alkylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-[(Methylsulfanyl)methyl]-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Reduction: The compound can be reduced to remove the methylsulfanyl group, yielding the parent indole structure.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Indole.
Substitution: Halogenated indoles, nitroindoles.
Aplicaciones Científicas De Investigación
1-[(Methylsulfanyl)methyl]-2,3-dihydro-1H-indole has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-[(Methylsulfanyl)methyl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical processes. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent .
Comparación Con Compuestos Similares
2-Methylsulfanyl-1,4-dihydropyrimidine: Shares the methylsulfanyl group but has a different core structure.
Methylsulfonylmethane: Contains a sulfonyl group instead of a sulfanyl group.
Uniqueness: 1-[(Methylsulfanyl)methyl]-2,3-dihydro-1H-indole is unique due to its indole core, which is a common motif in many biologically active compounds. This structure allows for diverse chemical modifications and potential biological activities, making it a valuable compound in various research fields.
Propiedades
Número CAS |
114462-73-6 |
|---|---|
Fórmula molecular |
C10H13NS |
Peso molecular |
179.28 g/mol |
Nombre IUPAC |
1-(methylsulfanylmethyl)-2,3-dihydroindole |
InChI |
InChI=1S/C10H13NS/c1-12-8-11-7-6-9-4-2-3-5-10(9)11/h2-5H,6-8H2,1H3 |
Clave InChI |
WBOGAZCAGUUAFM-UHFFFAOYSA-N |
SMILES canónico |
CSCN1CCC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


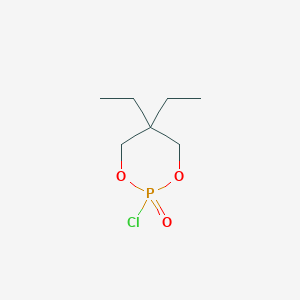
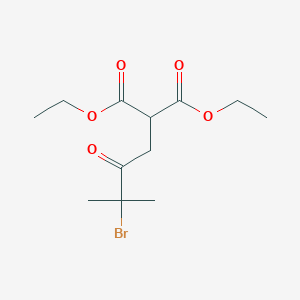
![16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-4,5-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14297231.png)
